molecular formula C31H41N9O9 B6315112 [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate CAS No. 1613321-01-9

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B6315112
CAS No.: 1613321-01-9
M. Wt: 683.7 g/mol
InChI Key: RMDFMOLSVRETCO-BDYUSTAISA-N
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Description

The compound [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including azido, carbamoyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves several steps, starting with the preparation of the azidohexanoylamino intermediate. This intermediate is then coupled with a carbamoylamino pentanoyl derivative under specific reaction conditions to form the desired product. The reaction typically requires the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The carbonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome and product yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction of the nitrophenyl group may produce amino derivatives.

Scientific Research Applications

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate: stands out due to its combination of functional groups, which confer unique reactivity and potential applications in diverse scientific fields. Its ability to undergo multiple types of chemical reactions and its potential as a biochemical probe make it a valuable compound for research and development.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N9O9/c1-20(2)27(38-26(41)8-4-3-5-18-35-39-33)29(43)37-25(7-6-17-34-30(32)44)28(42)36-22-11-9-21(10-12-22)19-48-31(45)49-24-15-13-23(14-16-24)40(46)47/h9-16,20,25,27H,3-8,17-19H2,1-2H3,(H,36,42)(H,37,43)(H,38,41)(H3,32,34,44)/t25-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFMOLSVRETCO-BDYUSTAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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